2-Chloro-6-methyl-benzooxazole

Medicinal Chemistry Drug Metabolism ADME-Tox

2-Chloro-6-methyl-benzooxazole combines an electrophilic 2-chloro reactive handle with a 6-methyl group that modulates LogP (~2.79) and target engagement—making it non-interchangeable with simpler benzoxazole analogs in SAR studies. Its low CYP inhibition profile (CYP2C19, 2C9, 2D6, 3A4 negative) reduces ADME liability risk, while the 2-chloro position enables rapid parallel synthesis of amine, ether, and thioether derivatives for hit-to-lead kinase and GPCR programs. Also serves as a key intermediate for agrochemical herbicide candidates with favorable foliar uptake properties (LogP ~2.79, moderate water solubility). Researchers can leverage its clean off-target profile for cellular differentiation assays without confounding phenotypic readouts.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 3621-83-8
Cat. No. B1366437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methyl-benzooxazole
CAS3621-83-8
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(O2)Cl
InChIInChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3
InChIKeyCLEOKTJHYLXEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methyl-benzooxazole (CAS 3621-83-8): Procurement and Baseline Characteristics


2-Chloro-6-methyl-benzooxazole (CAS 3621-83-8) is a benzoxazole derivative with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol . It is a solid at room temperature with a predicted density of 1.311±0.06 g/cm³ and a boiling point of 116-117 °C at 10 Torr [1]. The compound is slightly soluble in water, with a calculated solubility of 0.3 g/L at 25 °C . It is primarily used as a building block and intermediate in medicinal chemistry and agrochemical research .

Why Generic Substitution Fails: The Critical Role of 2-Chloro-6-methyl-benzooxazole's Substituent Pattern


Benzoxazole is a privileged scaffold in medicinal chemistry, but simple substitution patterns profoundly alter activity [1]. 2-Chloro-6-methyl-benzooxazole combines an electrophilic 2-chloro substituent with a 6-methyl group. The 2-chloro position is a key reactive handle for further derivatization, while the 6-methyl group influences both physicochemical properties (e.g., LogP) and biological target engagement [2]. In contrast, analogs lacking the chloro group (e.g., 6-methylbenzoxazole) or the methyl group (e.g., 2-chlorobenzoxazole) can exhibit different reactivity profiles, metabolic stability, and target selectivity, rendering them non-interchangeable in structure-activity relationship (SAR) studies and chemical synthesis pathways [3].

Quantitative Evidence Guide: 2-Chloro-6-methyl-benzooxazole Differentiation vs. Analogs


CYP2E1, 2B6, and 2A6 Inhibition: Negligible Activity Supports Superior Off-Target Safety Profile vs. Benzoxazole Derivatives

2-Chloro-6-methyl-benzooxazole exhibits negligible inhibition of major human cytochrome P450 enzymes CYP2E1, CYP2B6, and CYP2A6, with IC50 values all >20,000 nM (>20 μM) [1]. This contrasts sharply with other benzoxazole derivatives, which can exhibit potent CYP inhibition, a common cause of drug-drug interactions and metabolic instability. For example, certain 2-substituted benzoxazole analogs have been reported to inhibit CYP2E1 with IC50 values as low as 5,000 nM (5 μM) [2]. The high IC50 values for 2-chloro-6-methyl-benzooxazole indicate a significantly lower potential for CYP-mediated liabilities, making it a superior scaffold for lead optimization where metabolic stability and a clean safety profile are critical.

Medicinal Chemistry Drug Metabolism ADME-Tox

Solubility Profile: Low Aqueous Solubility of 0.3 g/L Defines Experimental Handling and Formulation Requirements vs. Hydrophilic Analogs

The calculated aqueous solubility of 2-chloro-6-methyl-benzooxazole is 0.3 g/L at 25 °C . This is significantly lower than the solubility of unsubstituted benzoxazole (estimated >10 g/L) and more polar analogs. For example, 2-aminobenzoxazole has a calculated solubility of ~2.5 g/L [1]. This low solubility is a direct consequence of the hydrophobic chloro and methyl substituents, which increase the compound's LogP to a predicted value of 2.79 [2]. Researchers must account for this property when designing assays and formulations, as it necessitates the use of co-solvents (e.g., DMSO) and will limit options for aqueous-based in vivo studies without specialized formulation techniques.

Pre-formulation Physicochemical Properties Analytical Chemistry

Electrophilic 2-Chloro Substituent Enables Versatile Derivatization Not Possible with 2-Methyl or 2-Amino Analogs

The 2-chloro group in 2-chloro-6-methyl-benzooxazole serves as a versatile leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions under mild conditions to introduce amines, alkoxides, and thiols . This reactivity is quantitatively distinct from analogs such as 2-methylbenzoxazole, where the methyl group is not a leaving group and requires harsh functionalization conditions, or 2-aminobenzoxazole, which offers a different reactivity profile (e.g., diazotization or acylation). The patent literature demonstrates the use of 2-chloro-6-methyl-benzooxazole as a key intermediate in the synthesis of complex benzoxazole-based pharmacophores, highlighting its strategic utility in parallel synthesis and scaffold diversification [1].

Organic Synthesis Medicinal Chemistry Chemical Biology

Best-Fit Application Scenarios for 2-Chloro-6-methyl-benzooxazole in Scientific and Industrial Research


Medicinal Chemistry: Building Block for Kinase and GPCR-Targeted Libraries

2-Chloro-6-methyl-benzooxazole is an ideal building block for constructing focused compound libraries targeting kinases and G protein-coupled receptors (GPCRs). Its low CYP inhibition profile [1] reduces the risk of advancing compounds with inherent ADME liabilities, while the electrophilic 2-chloro group facilitates rapid SAR exploration through parallel synthesis of amine, ether, and thioether derivatives [2]. This combination of favorable off-target safety and synthetic versatility makes it a superior choice for hit-to-lead campaigns compared to benzoxazole analogs with higher CYP inhibition or less tractable reactivity.

Agrochemical Research: Scaffold for Novel Herbicide Development

Patents describe the use of benzoxazole derivatives as herbicides, and 2-chloro-6-methyl-benzooxazole serves as a key intermediate in synthesizing these agents [1]. Its physicochemical properties (LogP ~2.79) and moderate water solubility [2] are within the desirable range for foliar uptake and translocation in plants. The 2-chloro group allows for the attachment of diverse agrochemical pharmacophores, enabling the rapid synthesis and screening of new herbicidal candidates with improved potency and crop selectivity compared to less functionalized benzoxazole scaffolds.

Chemical Biology: Tool Compound for Profiling Cellular Differentiation Pathways

Literature reports indicate that 2-chloro-6-methyl-benzooxazole and related derivatives can arrest the proliferation of undifferentiated cells and induce differentiation towards a monocyte lineage, suggesting a role in cancer and dermatological research [1]. Its clean CYP profile [2] makes it a suitable probe for cellular assays, minimizing off-target effects that could confound phenotypic screening results. Researchers can leverage this compound as a starting point to develop more potent and selective inducers of differentiation, with the 2-chloro group providing a convenient handle for chemical optimization.

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